molecular formula C21H15NO2S B13382404 4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone

4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone

Cat. No.: B13382404
M. Wt: 345.4 g/mol
InChI Key: PSJYETKZVFAKCO-UHFFFAOYSA-N
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Description

4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:

    Starting Materials: Phenylamine, phenylsulfanyl chloride, and appropriate quinoline derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the quinolinone ring to form dihydroquinolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or acylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone ketone, while substitution could introduce various functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolinone: A simpler quinolinone derivative with known biological activities.

    1-phenyl-2(1H)-quinolinone: Lacks the hydroxyl and phenylsulfanyl groups but shares the quinolinone core structure.

    3-(phenylsulfanyl)-2(1H)-quinolinone: Similar structure but without the hydroxyl group.

Uniqueness

4-hydroxy-1-phenyl-3-(phenylsulfanyl)-2(1H)-quinolinone is unique due to the presence of both the hydroxyl and phenylsulfanyl groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H15NO2S

Molecular Weight

345.4 g/mol

IUPAC Name

4-hydroxy-1-phenyl-3-phenylsulfanylquinolin-2-one

InChI

InChI=1S/C21H15NO2S/c23-19-17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)21(24)20(19)25-16-11-5-2-6-12-16/h1-14,23H

InChI Key

PSJYETKZVFAKCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)SC4=CC=CC=C4)O

Origin of Product

United States

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